molecular formula C8H6F2N2S B12838615 (5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine

(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine

Cat. No.: B12838615
M. Wt: 200.21 g/mol
InChI Key: FOBUNCVDSYVGRU-UHFFFAOYSA-N
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Description

(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine is a fluorinated benzothiazole derivative that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmaceutical development, which is further functionalized with difluoro substitutions to fine-tune its electronic properties and metabolic stability, and a primary amine group that provides a critical handle for further synthetic elaboration through amide bond formation or nucleophilic substitution reactions . The primary research value of this compound lies in its application as a key intermediate for the synthesis of more complex molecules targeting various biological pathways. Structurally similar benzothiazole and heterocyclic methanamine derivatives are frequently investigated in the development of novel antibiotic compounds and other therapeutic agents. The difluoro substitutions on the benzothiazole ring are a common structural motif in modern drug design, as fluorine atoms can significantly influence a compound's bioavailability, binding affinity, and overall pharmacokinetic profile. Researchers utilize this amine-functionalized scaffold to create targeted libraries for high-throughput screening and lead optimization programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is strictly not for human or veterinary use. Researchers should consult safety data sheets and handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F2N2S

Molecular Weight

200.21 g/mol

IUPAC Name

(5,6-difluoro-1,2-benzothiazol-3-yl)methanamine

InChI

InChI=1S/C8H6F2N2S/c9-5-1-4-7(3-11)12-13-8(4)2-6(5)10/h1-2H,3,11H2

InChI Key

FOBUNCVDSYVGRU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)SN=C2CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Reactions of the Amine Group

The primary amine (-NH₂) at the 3-position exhibits enhanced nucleophilicity due to the electron-withdrawing effects of the fluorine substituents on the benzothiazole ring. This enables participation in classic amine-driven reactions:

Reaction TypeReagents/ConditionsProductKey Observations
Acylation Acetyl chloride, base (e.g., Et₃N)N-Acetyl derivativeHigh yield under mild conditions.
Schiff Base Formation Benzaldehyde, catalytic acidImine derivativeForms stable imines, useful for coordination chemistry.
Alkylation Methyl iodide, DMF, NaHN-Methylated productSteric hindrance from the benzothiazole ring may reduce efficiency.

Electrophilic Aromatic Substitution

The fluorine substituents at positions 5 and 6 deactivate the benzothiazole ring toward electrophilic substitution but direct incoming electrophiles to positions 4 and 7 (para and meta to fluorine) .

Reaction TypeReagents/ConditionsPosition SubstitutedProduct
Nitration HNO₃/H₂SO₄, 60°CPosition 44-Nitro derivative
Halogenation Cl₂, FeCl₃ catalystPosition 77-Chloro derivative

Mechanistic Notes :

  • Fluorine’s electron-withdrawing effect increases ring electron deficiency, slowing reaction rates but improving regioselectivity .

  • Nitration proceeds via a Wheland intermediate stabilized by resonance with the sulfur atom.

Coordination Chemistry

The amine group and sulfur/nitrogen atoms in the benzothiazole ring enable metal coordination:

Metal IonLigand BehaviorComplex TypeApplication
Cu(II) Bidentate (N-amine, S-thiazole)Square planarCatalytic or antimicrobial uses .
Ni(II) Tridentate (N-amine, N,S-benzothiazole)OctahedralStudied for redox-active properties .

Example Reaction :
(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine+Cu(OAc)2Cu(II) complex\text{this compound} + \text{Cu(OAc)}_2 \rightarrow \text{Cu(II) complex}
Conditions: Ethanol, reflux, 4 hours .

Oxidation

  • Amine Oxidation : Under strong oxidants (e.g., KMnO₄), the amine group converts to a nitro group, though overoxidation risks ring degradation.

  • Ring Oxidation : Ozonolysis or peroxide treatment cleaves the benzothiazole ring, producing sulfonic acid derivatives .

Reduction

  • Nitro Reduction : If nitro derivatives are formed, catalytic hydrogenation (H₂/Pd-C) regenerates the amine .

Heterocyclic Ring Reactivity

The benzo[d]isothiazole core undergoes selective transformations:

Reaction TypeReagents/ConditionsProduct
Ring Expansion Diazomethane, Cu catalystBenzothiadiazepine derivative
Sulfur Oxidation mCPBA (meta-chloroperoxybenzoic acid)Sulfoxide or sulfone

Key Insight : Fluorine substituents increase ring stability, requiring harsher conditions for sulfur oxidation .

Bioconjugation and Prodrug Design

The amine group facilitates covalent bonding with biomolecules or prodrug moieties:

  • Peptide Coupling : EDC/HOBt-mediated conjugation with carboxylic acids forms amide-linked bioconjugates.

  • Prodrug Activation : Schiff base formation with ketones (e.g., pyridoxal phosphate) enables pH-sensitive drug release.

Thermal and Photochemical Behavior

  • Thermal Decomposition : TGA analysis shows stability up to 200°C, beyond which defluorination and ring cleavage occur.

  • Photoreactivity : UV irradiation induces C-F bond homolysis, generating radicals for polymer crosslinking applications.

Scientific Research Applications

(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.

    Materials Science: Its fluorinated structure may impart desirable properties such as increased stability and resistance to degradation, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways, given its potential interactions with specific biomolecules.

Mechanism of Action

The mechanism of action of (5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The exact mechanism would depend on the specific application and target. For example, in medicinal chemistry, the compound may act as an inhibitor of a particular enzyme or receptor, thereby modulating a biological pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[d]isothiazole Derivatives

Key Findings:
  • Compound 1: (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) Binding Energy: −8.7 kcal/mol (highest among tested compounds) . Substituents: 2,6-dihydro substitution on the isothiazole ring. Application: Potential insecticide targeting Anopheles gambiae trehalase .
  • Compound 2 : (Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)

    • Binding Energy : −8.5 kcal/mol .
    • Substituents : 2,3-dihydro substitution.
    • Comparison : Slightly lower binding affinity than Compound 1, suggesting dihydro substitution positions influence activity .
  • Control Ligand :

    • Binding Energy : −6.3 kcal/mol, significantly lower than Compounds 1 and 2 .
Compound Core Structure Substituents Binding Energy (kcal/mol) Application
Target Compound Benzo[d]isothiazole 5,6-difluoro, methanamine Not reported Hypothesized insecticide
Compound 1 Benzo[d]isothiazole 2,6-dihydro −8.7 Trehalase inhibition
Compound 2 Benzo[d]isothiazole 2,3-dihydro −8.5 Trehalase inhibition
Control Ligand Unspecified N/A −6.3 Reference for binding assays

Structural-Activity Relationship (SAR) Insights :

  • Fluorine substitution at positions 5 and 6 in the target compound may enhance binding compared to non-fluorinated analogs, as electron-withdrawing groups stabilize charge-transfer interactions .
  • Dihydro substitutions (e.g., 2,6 vs.

Thiadiazole and Thiophene-Based Analogs

  • DTPA-BT-F: 4,4'-(5,6-difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) Structure: Similar 5,6-difluoro substitution but on a benzo[c]thiadiazole core. Application: Organic photovoltaics (OPVs); fluorination lowers LUMO levels, improving charge transfer .
  • Polymer P58 : Contains 5,6-difluorobenzo[c][1,2,5]thiadiazole units.

    • Performance : Achieved 8.8% power conversion efficiency in solar cells due to optimal LUMO alignment .
    • SAR Insight : Fluorine positioning critically influences electronic properties, which may parallel its role in biological binding interactions .

Isoxazol-3-amine Derivatives (Structural Similarity)

highlights compounds with structural similarity scores up to 0.92 for 6-phenylbenzo[d]isoxazol-3-amine. Key differences include:

  • Core Heteroatom : Isoxazole (O and N) vs. isothiazole (S and N).
  • Impact : Replacement of sulfur with oxygen alters electronic distribution and hydrogen-bonding capacity, likely reducing binding affinity in enzyme inhibition contexts .

Biological Activity

(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_7F_2N_3S, with a molecular weight of approximately 202.21 g/mol. The compound features a benzo[d]isothiazole core with fluorine substitutions at the 5 and 6 positions and an amine group at the 3 position. These modifications may enhance its reactivity and biological interactions, making it a candidate for further pharmacological exploration .

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of fluorine atoms is known to influence the lipophilicity and metabolic stability of compounds, potentially leading to improved bioavailability and efficacy .

Potential Biological Targets:

  • Enzymes involved in metabolic pathways
  • Receptors linked to disease mechanisms
  • Pathways related to inflammation and cancer progression

Pharmacological Applications

Research indicates that this compound could have applications in treating infections and possibly cancer due to its structural similarities with other bioactive compounds. For instance, benzothiazole derivatives have been noted for their anti-infective properties .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
(6-Methylbenzo[d]isoxazol-3-yl)methanamineC_9H_10N_2OContains an isoxazole instead of isothiazole
(4-Fluorobenzyl)thioamideC_9H_10FN_2SFeatures a thioamide functional group
(2-Aminobenzothiazole)C_7H_6N_2SSimilar heterocyclic structure

The unique substitution pattern of this compound may enhance its biological activity compared to these structurally related compounds .

Case Studies and Research Findings

Q & A

Q. How to profile pharmacological activity for receptor interactions?

  • Answer : Conduct radioligand binding assays (e.g., 5-HT1A/D2 receptors) with tritiated ligands. Measure IC50 values and selectivity ratios. For in vivo studies, use rodent models to assess antipsychotic efficacy (e.g., prepulse inhibition tests). Cross-validate with in silico ADMET predictions .

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